molecular formula C17H14BrN3OS2 B2917886 N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide CAS No. 864917-88-4

N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

Cat. No. B2917886
CAS RN: 864917-88-4
M. Wt: 420.34
InChI Key: ANIPSGQGOZGZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14BrN3OS2 and its molecular weight is 420.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Potential

One study aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This research led to the creation of compounds that were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized a series of derivatives to determine their antimicrobial activity, revealing significant efficacy against various bacterial and fungal strains (Baviskar et al., 2013).

Pharmacological Evaluation

Shukla et al. (2012) designed, synthesized, and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, highlighting the therapeutic potential of GLS inhibition in cancer treatment. One of the analogs showed similar potency to BPTES but with better solubility and attenuated growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Synthesis and Evaluation of Derivatives

Research on synthesizing and evaluating derivatives of 1,2,4-thiadiazole compounds has been extensive. Gouda et al. (2010) utilized a key intermediate for the synthesis of various derivatives, which were then evaluated as antimicrobial agents, demonstrating the potential of these compounds in developing new antimicrobial agents (Gouda et al., 2010). Moreover, compounds bearing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their potential antimicrobial and hemolytic activities, indicating that modifications on this core structure can lead to promising antimicrobial agents with varying degrees of activity and toxicity (Rehman et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-12(9-11)16-20-17(24-21-16)23-10-15(22)19-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIPSGQGOZGZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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